4-(2,4-dichlorophenyl)-3-methyl-1-phenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
Overview
Description
WAY-324034 is a chemical compound with the molecular formula C₁₉H₁₅Cl₂N₃OS. It is known for its antioxidant and cytotoxic activities . The compound has a molecular weight of 404.31 g/mol and a boiling point of approximately 579.0°C at 760 mmHg .
Preparation Methods
The synthesis of WAY-324034 involves several steps, including the formation of intermediates and the final product. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. the general approach involves the use of specific reagents and catalysts under controlled conditions to achieve the desired product .
Chemical Reactions Analysis
WAY-324034 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-324034 has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: It has been studied for its antioxidant and cytotoxic properties, making it a potential candidate for biological research.
Mechanism of Action
The mechanism of action of WAY-324034 involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of certain enzymes and proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is known to affect oxidative stress and cell viability .
Comparison with Similar Compounds
WAY-324034 can be compared with other similar compounds based on its structure and properties. Some similar compounds include:
WAY-100635: Known for its use as a serotonin receptor antagonist.
WAY-267464: Known for its use in neuropharmacological studies.
WAY-181187: Known for its use in the study of dopamine receptors.
WAY-324034 is unique due to its specific antioxidant and cytotoxic activities, which distinguish it from other similar compounds.
Biological Activity
The compound 4-(2,4-dichlorophenyl)-3-methyl-1-phenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one is a member of the pyrazolo-thiazepine family, recognized for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structural characteristics, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a dichlorophenyl group and a thiazepine ring, which are significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. For instance, the reaction of 2,4-dichlorobenzaldehyde with appropriate pyrazole derivatives under controlled conditions leads to the formation of the desired thiazepine structure. The process may include steps such as condensation and cyclization to ensure the correct formation of the heterocyclic ring system.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar pyrazolo derivatives. For example, derivatives containing pyrazolo[4,3-e][1,2,4]triazine moieties have shown promising results against various human cancer cell lines such as MCF-7 (breast cancer) and K-562 (leukemia) . The mechanism often involves inhibition of key protein kinases that regulate cell proliferation.
Antimicrobial Properties
Research has indicated that compounds within this class exhibit antimicrobial activity. The presence of specific functional groups enhances their interaction with bacterial cell membranes and enzymes critical for bacterial survival. A study focusing on pyrazole derivatives demonstrated significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes. For instance, some derivatives have shown inhibitory effects on cysteine proteases which are crucial in many biological processes including cancer progression . This inhibition was assessed through enzyme kinetics studies using fluorogenic substrates.
Case Studies
Study | Findings |
---|---|
Study A | Demonstrated anticancer activity against MCF-7 cells with IC50 values indicating potent cytotoxicity. |
Study B | Reported significant antibacterial activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) in the low micromolar range. |
Study C | Investigated enzyme inhibition showing that certain derivatives could inhibit cysteine proteases without affecting other metabolic pathways. |
Structural Characterization
The structural characterization of this compound is often performed using techniques like X-ray crystallography and NMR spectroscopy. These methods confirm the arrangement of atoms and the presence of functional groups that contribute to its biological activity .
Properties
IUPAC Name |
4-(2,4-dichlorophenyl)-3-methyl-1-phenyl-4,8-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3OS/c1-11-17-18(14-8-7-12(20)9-15(14)21)26-10-16(25)22-19(17)24(23-11)13-5-3-2-4-6-13/h2-9,18H,10H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWFLTDOTRBXIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(SCC(=O)N2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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